Home > Products > Screening Compounds P51628 > N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine
N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine -

N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine

Catalog Number: EVT-5197697
CAS Number:
Molecular Formula: C15H22N4
Molecular Weight: 258.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7,8,9-Tetrahydro-N,N-di-n-propyl-1H-benz[g]indol-7-amine

Compound Description: 6,7,8,9-Tetrahydro-N,N-di-n-propyl-1H-benz[g]indol-7-amine (1) was synthesized as a potential dopamine receptor agonist. It was designed as an indole bioisostere of the known dopamine receptor agonist 5-OH-aminotetraline (2). Preliminary screening indicated that this compound possesses central dopamine receptor agonist properties.

Relevance: This compound shares a core structure similar to N-(1-propyl-4-piperidinyl)-1H-indazol-6-amine. Both compounds feature a central indole ring system substituted with a di-n-propylamino group. The difference lies in the additional tetrahydrobenz ring fused to the indole in 6,7,8,9-Tetrahydro-N,N-di-n-propyl-1H-benz[g]indol-7-amine.

N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine

Compound Description: N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) demonstrated potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116). It also remarkably suppressed IDO1 protein expression. Cell-cycle studies indicated its suppressive activity in HCT116 cells was related to G2/M cell cycle arrest.

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

Compound Description: (±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003) is a novel small molecule corticotropin-releasing factor 1 (CRF1) receptor antagonist. It displays high affinity and selectivity for CRF1 receptors expressed in rat cortex, pituitary, and recombinant HEK293EBNA cells.

Relevance: Although not directly structurally related to N-(1-propyl-4-piperidinyl)-1H-indazol-6-amine, this compound is relevant due to its similar research context. Both compounds were investigated for their activity as antagonists at specific receptor subtypes (CRF1 for SN003 and potentially dopamine receptors for N-(1-propyl-4-piperidinyl)-1H-indazol-6-amine, given the structural similarity to known dopamine receptor agonists).

3-Amino-4-morpholino-1H-indazole-1-carboxamide

Compound Description: This broad class of indazole derivatives, including compounds with benzamide or phenylurea moieties, has been reported to exhibit significant anti-cancer activity. [, ] Specific examples include:

  • 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide: This compound was synthesized and its crystal structure was determined. It exhibited significant inhibitory activity against some cancer cell lines.
  • 3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide: This compound was synthesized and its crystal structure was determined. It was found to effectively inhibit the proliferation of cancer cell lines.

Relevance: This class of compounds is relevant to N-(1-propyl-4-piperidinyl)-1H-indazol-6-amine because they share the core indazole structure. The presence of a morpholine group at the 4-position and an amine group at the 3-position of the indazole in these compounds draws a connection to the potential biological activity of N-(1-propyl-4-piperidinyl)-1H-indazol-6-amine, particularly in light of its structural similarities to other dopamine receptor agonists. [, , , ]

6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine

Compound Description: 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine (35) was synthesized as part of a program to develop inhibitors for cyclin G-associated kinase (GAK). It demonstrated potent GAK inhibitory activity (IC50 = 1.4 μM) with improved metabolic stability compared to the initial lead compound.

Relevance: This compound, like N-(1-propyl-4-piperidinyl)-1H-indazol-6-amine, contains a 1H-indazol-6-yl moiety as a key structural component. The presence of the indazole unit in both compounds suggests potential shared features in their binding and pharmacological activities.

4-Anilinoquinolines

Compound Description: A series of 4-anilinoquinoline libraries were prepared and screened for activity against dengue virus (DENV) and Venezuelan Equine Encephalitis virus (VEEV). The effort led to the discovery of several lead compounds, each occupying a distinct chemical space, with EC50 values in the sub-micromolar range against DENV infection.

Relevance: While not directly structurally related to N-(1-propyl-4-piperidinyl)-1H-indazol-6-amine, the exploration of 4-anilinoquinolines highlights the broader research context of screening diverse chemical libraries for antiviral activity. The findings regarding 4-anilinoquinolines may provide insights into potential antiviral properties of other compounds containing heterocyclic moieties, such as N-(1-propyl-4-piperidinyl)-1H-indazol-6-amine.

(αS)-N-[(1S)-3-amino-1-[[(phenylmethyl)amino]carbonyl]propyl]-α-[[[[[1-(2,6-dichlorophenyl)methyl]-3-(1-pyrrolidinylmethyl)-1H-indazol-6-yl]amino]carbonyl]amino]-3,4-difluorobenzenepropanamide (RWJ-58259)

Compound Description: (αS)-N-[(1S)-3-amino-1-[[(phenylmethyl)amino]carbonyl]propyl]-α-[[[[[1-(2,6-dichlorophenyl)methyl]-3-(1-pyrrolidinylmethyl)-1H-indazol-6-yl]amino]carbonyl]amino]-3,4-difluorobenzenepropanamide (RWJ-58259) is a potent and selective PAR-1 antagonist. It inhibits thrombin-induced platelet aggregation in human platelets (IC50 = 0.37 μM) and has shown efficacy in a non-human primate model of thrombosis. Additionally, it inhibits thrombin-induced intracellular calcium signaling and proliferation in rat vascular smooth muscle cells. [, ]

Relevance: This compound is a close structural analog of N-(1-propyl-4-piperidinyl)-1H-indazol-6-amine, sharing the 1H-indazol-6-yl core. The difference lies in the elaborate substituent attached to the amino group at the 6-position of the indazole in RWJ-58259. This structural similarity suggests potential shared pharmacophore features and possible overlapping biological activities, especially considering the role of 1H-indazol-6-amine derivatives in modulating dopamine receptors, which are known to influence platelet function and vascular tone. [, ]

N-(2′-chloropyrimidin-4′-yl)-N,1-dimethyl-1H-indazol-6-amine

Compound Description: N-(2′-chloropyrimidin-4′-yl)-N,1-dimethyl-1H-indazol-6-amine (5) serves as a key intermediate in the synthesis of novel N-(2′-substituted pyrimidin-4′-yl)-N,1-dimethyl-1H-indazol-6-amines. Twelve such derivatives were synthesized through nucleophilic substitution of compound 5 with aryl amines.

Relevance: The structural similarity between this intermediate compound and N-(1-propyl-4-piperidinyl)-1H-indazol-6-amine is evident in the shared indazole ring system with a substituted amino group at the 6-position. The research on these pyrimidine-containing indazoles highlights the potential for diverse modifications at the 6-amino position of the indazole scaffold to generate compounds with potential biological activity.

Properties

Product Name

N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine

IUPAC Name

N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

InChI

InChI=1S/C15H22N4/c1-2-7-19-8-5-13(6-9-19)17-14-4-3-12-11-16-18-15(12)10-14/h3-4,10-11,13,17H,2,5-9H2,1H3,(H,16,18)

InChI Key

VEWNVSGUYKYRKY-UHFFFAOYSA-N

SMILES

CCCN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3

Canonical SMILES

CCCN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.